molecular formula C26H28FN3O B2760483 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-fluorobenzamide CAS No. 946365-70-4

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-fluorobenzamide

Cat. No. B2760483
CAS RN: 946365-70-4
M. Wt: 417.528
InChI Key: ASWQGSQIQQVEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C26H28FN3O and its molecular weight is 417.528. The purity is usually 95%.
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Scientific Research Applications

Human Metabolite Identification and Transporter-Mediated Excretion

Research on derivatives similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-fluorobenzamide, such as YM758, has focused on identifying human metabolites and examining the renal and hepatic excretion facilitated by transporter proteins. This investigation aids in understanding the drug's pharmacokinetics and the role of metabolites in therapeutic applications (Umehara et al., 2009).

Cellular Proliferation in Tumors by PET Imaging

Derivatives have been evaluated for their potential in imaging tumor proliferation using Positron Emission Tomography (PET). Studies demonstrate the feasibility of using such compounds for PET imaging in patients with malignant neoplasms, providing insights into tumor biology and potential diagnostic applications (Dehdashti et al., 2013).

Development of Synthetic Routes

Efforts have been made to develop practical and scalable synthetic routes for compounds like YM758 monophosphate, highlighting the importance of efficient synthesis methods in the production of pharmacologically active agents. These developments contribute to the broader accessibility of these compounds for research and therapeutic use (Yoshida et al., 2014).

Sigma-2 Receptor Imaging

Fluorine-18 labeled benzamide analogues, structurally related to the query compound, have been synthesized and evaluated for imaging the sigma-2 receptor status of solid tumors with PET. These studies aim to improve the detection and characterization of tumors through specific receptor targeting (Tu et al., 2007).

Pharmacological Effect and Metabolite Investigation

Research has also focused on the long-term retention and pharmacological effects of compounds like YM758 and their metabolites in various tissues. Understanding the interaction of these compounds with biological systems is crucial for their development as therapeutic agents (Umehara et al., 2009).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3O/c1-29(2)22-13-11-20(12-14-22)25(17-28-26(31)23-9-5-6-10-24(23)27)30-16-15-19-7-3-4-8-21(19)18-30/h3-14,25H,15-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWQGSQIQQVEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-fluorobenzamide

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